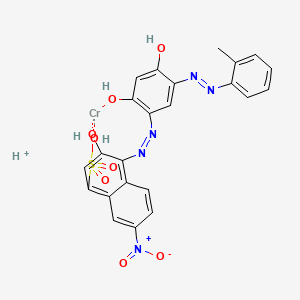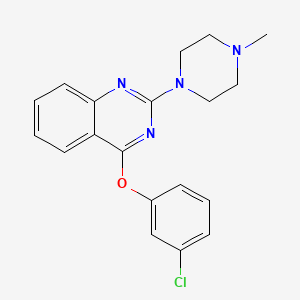
Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorphenoxy)-2-(4-methyl-1-piperazinyl)-chinazolin ist eine synthetische organische Verbindung, die zur Chinazolin-Familie gehört. Chinazoline sind heterocyclische aromatische organische Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Chinazolin-Derivaten beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Kondensation von Anthranilsäure-Derivaten mit Aminen oder Amiden, gefolgt von Cyclisierung. Für 4-(3-Chlorphenoxy)-2-(4-methyl-1-piperazinyl)-chinazolin könnte die Synthese Folgendes umfassen:
Kondensationsreaktion: Reaktion von 3-Chlorphenol mit einer geeigneten Chinazolin-Vorstufe.
Cyclisierung: Bildung der Chinazolin-Ringstruktur.
Substitution: Einführung der 4-Methyl-1-piperazinyl-Gruppe durch nucleophile Substitution.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen beinhalten häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu können gehören:
Katalysatoren: Verwendung spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.
Temperatur- und Druckregelung: Einhaltung optimaler Temperatur- und Druckbedingungen.
Reinigung: Anwendung von Techniken wie Kristallisation, Destillation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chinazolin-Derivate können verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umsetzung zu Chinazolin-N-oxiden.
Reduktion: Reduktion von Nitrogruppen zu Aminen.
Substitution: Halogenierungs-, Alkylierungs- oder Acylierungsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte
Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinazolin-N-oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorphenoxy)-2-(4-methyl-1-piperazinyl)-chinazolin kann wie andere Chinazolin-Derivate Anwendungen in folgenden Bereichen haben:
Chemie: Als Zwischenprodukte in der organischen Synthese.
Biologie: Untersuchung der Enzyminhibition und Rezeptorbindung.
Medizin: Potenzielle therapeutische Mittel gegen Krebs, Entzündungen und Infektionskrankheiten.
Industrie: Einsatz bei der Entwicklung von Agrochemikalien und Farbstoffen.
Wirkmechanismus
Der Wirkmechanismus von Chinazolin-Derivaten umfasst häufig:
Molekulare Ziele: Bindung an spezifische Enzyme oder Rezeptoren.
Signalwege: Hemmung oder Aktivierung biochemischer Signalwege, wie z. B. Kinase-Inhibition in der Krebstherapie.
Wirkmechanismus
The mechanism of action for quinazoline derivatives often involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibiting or activating biochemical pathways, such as kinase inhibition in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3-Chlorphenoxy)-2-(4-methyl-1-piperazinyl)-chinazolin: kann mit anderen Chinazolin-Derivaten verglichen werden, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von 4-(3-Chlorphenoxy)-2-(4-methyl-1-piperazinyl)-chinazolin liegt in seinen spezifischen Substituenten, die im Vergleich zu anderen Chinazolin-Derivaten einzigartige biologische Aktivitäten oder chemische Eigenschaften verleihen können.
Eigenschaften
CAS-Nummer |
129112-36-3 |
|---|---|
Molekularformel |
C19H19ClN4O |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
4-(3-chlorophenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C19H19ClN4O/c1-23-9-11-24(12-10-23)19-21-17-8-3-2-7-16(17)18(22-19)25-15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
ZNHNXVXLAMBEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
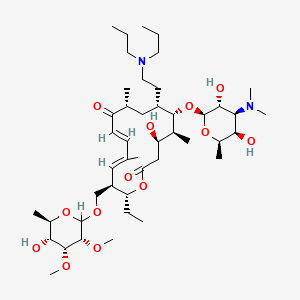
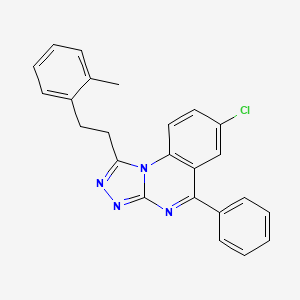
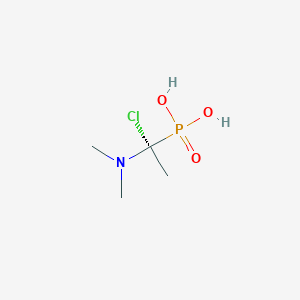
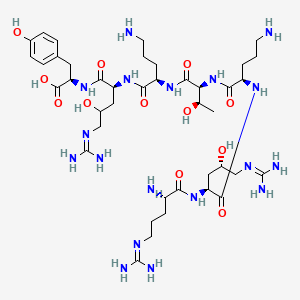
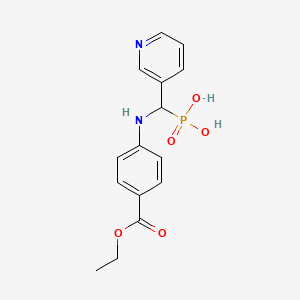
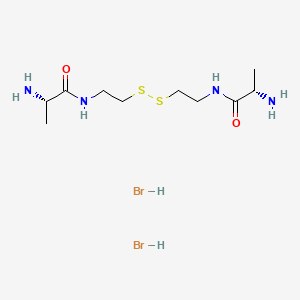
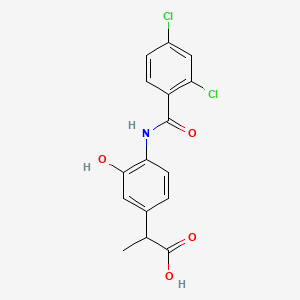
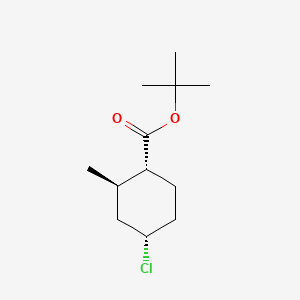



![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
